molecular formula C8H9BrN2O B1292494 5-Bromo-N,N-dimethylnicotinamide CAS No. 292170-96-8

5-Bromo-N,N-dimethylnicotinamide

Cat. No.: B1292494
CAS No.: 292170-96-8
M. Wt: 229.07 g/mol
InChI Key: NHTSTHBGCFFUMF-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 4-arylpyridines and Substituted β-Carbolines

5-Bromo-3-pyridinecarboxamide is used in the synthesis of substituted pyridines and β-carbolines. This synthesis involves 1,4-addition with Grignard reagents followed by oxidation, showcasing its utility in creating complex organic compounds (Schlecker, Huth, Ottow, & Mulzer, 1995).

Acyclic Pyridine C-Nucleosides Synthesis

This compound has been involved in the synthesis of acyclic pyridine C-nucleosides, which are evaluated for their biological activity against tumor cell lines and viruses. This highlights its role in creating potential therapeutic agents (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).

Structure Analysis in Crystallography

The compound has been used in crystallography to study the structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This use demonstrates its application in understanding molecular structures (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Antitumor Properties

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide derivatives have shown antitumor properties. This underscores its significance in medicinal chemistry for developing anticancer drugs (Girgis, Hosni, & Barsoum, 2006).

Polyheterocyclic Ring Systems Construction

It serves as a precursor for constructing new polyheterocyclic ring systems, which have potential applications in drug development and material science (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Thienopyrimidines

This compound is instrumental in synthesizing novel thienopyrimidines, which are important in pharmaceutical research (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).

Synthesis of Pyridines

5-Bromo-2,6-dialkylpyridine-4-carboxylates, synthesized from 5-bromo-3-pyridinecarboxamide, are used to create various substituted pyridines, demonstrating its versatility in organic synthesis (Bagley, Glover, Merritt, & Xiong, 2004).

Properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTSTHBGCFFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634115
Record name 5-Bromo-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292170-96-8
Record name 5-Bromo-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in oil) (28 mg) was added to a DMF (2.4 ml) solution containing 5-bromo-N-methylnicotinamide (100 mg), followed by stirring at 45° C. for 1 hour. Methyl iodide (43 μl) was added under ice cooling, followed by stirring at room temperature for 1 hour. A saturated aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture. The organic layer was collected, washed with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. Hexane was added to the obtained residue, solid matter was collected by filtration, and a white solid of 5-bromo-N,N-dimethylnicotinamide (42 mg) was thus obtained.
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28 mg
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2.4 mL
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100 mg
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43 μL
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Synthesis routes and methods II

Procedure details

into a 100 mL round bottomed flask were added 5-bromonicotinoyl chloride (0.531 g, 2.41 mmol) and anhydrous pyridine (5 mL). A 2M solution of dimethylamine in THF (5 mL, 10.0 mmol) was added dropwise, and the reaction mixture was stirred at rt under N2 for 6 h after which it was concentrated under vacuum. The crude residue was partitioned between EtOAc and water. The layers were separated, and the organic phase was washed 3× with water, then treated with brine, dried (Na2SO4), filtered and concentrated to afford 5-Bromo-N,N-dimethyl-nicotinamide as a brown oil (0.4951 g, 89%). MS: m/z 229/231 [MH+].
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0.531 g
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5 mL
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solution
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